molecular formula C22H23N5O3 B2660538 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide CAS No. 941916-89-8

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide

Cat. No.: B2660538
CAS No.: 941916-89-8
M. Wt: 405.458
InChI Key: HWIHZLWGENQPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide is a complex organic compound characterized by its imidazotriazine core, phenyl, and mesityl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for preparing this compound involves the following steps:

  • Formation of the imidazotriazine core: This can be achieved through a multi-step reaction starting from simple precursors such as amines and aldehydes.

  • Attachment of the phenyl group: This is typically done via aromatic substitution reactions.

  • Introduction of the mesitylacetamide group: The final step involves acylation to introduce the mesitylacetamide moiety.

Industrial Production Methods

The industrial production of this compound would likely involve scaling up these laboratory procedures, optimizing for yield and purity. Key considerations would include the availability of starting materials, reaction times, and temperatures, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form new functional groups.

  • Reduction: It can be reduced under suitable conditions to modify its structure.

  • Substitution: Various substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typical.

  • Substitution: Electrophilic or nucleophilic substitution can be achieved using reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products of these reactions would vary depending on the specific conditions and reagents used. For instance, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide finds applications across multiple disciplines:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

  • Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anti-cancer activities.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level, particularly with enzymes or receptors. Its imidazotriazine core is known to interact with various biological targets, influencing pathways such as signal transduction or metabolic processes. The phenyl and mesityl groups enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dioxo-8-methyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide

  • 2-(3,4-dioxo-8-ethyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide

Highlighting Uniqueness

Compared to similar compounds, 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide stands out due to the presence of the phenyl group. This phenyl group confers distinct physicochemical properties, such as enhanced aromatic stability and increased binding interactions, making it a compound of interest in various applications.

Would love to hear any thoughts on this article. Anything more you'd like to dive into?

Properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-14-11-15(2)19(16(3)12-14)23-18(28)13-27-21(30)20(29)26-10-9-25(22(26)24-27)17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIHZLWGENQPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.